molecular formula C9H13NO B13249075 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one

1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one

Cat. No.: B13249075
M. Wt: 151.21 g/mol
InChI Key: MEJWRNPMZKUPES-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one is a cyclobutane derivative featuring an aminomethyl substituent and a terminal alkyne-ketone moiety. This structure confers unique reactivity, making it valuable in pharmaceutical synthesis, particularly as a building block for constrained analogs or covalent inhibitors.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]but-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-4-8(11)9(7-10)5-3-6-9/h1H,3-7,10H2

InChI Key

MEJWRNPMZKUPES-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1(CCC1)CN

Origin of Product

United States

Preparation Methods

Overview

The core of the molecule, a cyclobutane ring bearing functional groups, can be synthesized through [2 + 2] photocycloaddition reactions of suitable olefins. This method is well-documented in recent advances for cyclobutane synthesis, especially under UV irradiation.

Reaction Scheme

  • Starting materials: Unsaturated precursors such as suitable alkynes and alkenes or their derivatives.
  • Catalyst: Copper(I) salts (e.g., copper(I) iodide) facilitate the [2 + 2] photocycloaddition.
  • Solvent: Ethers such as tetrahydrofuran (THF) or diethyl ether.
  • Irradiation wavelength: Typically 254 nm UV light.

Procedure

  • Dissolve the alkene and alkyne precursors in an inert solvent like THF.
  • Add a catalytic amount of copper(I) iodide.
  • Irradiate the mixture at 254 nm under an inert atmosphere (nitrogen or argon).
  • Maintain the temperature around 0-45°C to optimize regio- and stereoselectivity.
  • Isolate the cyclobutane product via standard work-up and purification techniques such as recrystallization.

Research findings indicate that this method can produce cis-anti-cis cyclobutane derivatives with high stereoselectivity, which are key intermediates for further functionalization towards the target compound.

Functionalization of Cyclobutane Intermediates

Oxidation to the Ketone

The terminal alkyne is then oxidized to the but-3-yn-1-one using oxidizing agents like:

This step yields the but-3-yn-1-one moiety attached to the cyclobutane ring.

Introduction of the Aminomethyl Group

Reductive Amination Approach

The amino methyl group at the cyclobutane ring can be introduced via reductive amination:

  • React the carbonyl group of the cyclobutane-butyne intermediate with formaldehyde or paraformaldehyde.
  • Use a reducing agent such as sodium cyanoborohydride or hydrogenation over a palladium catalyst.
  • This yields the aminomethyl substituent attached to the cyclobutane ring.

Alternative Route: Nucleophilic Substitution

  • Alternatively, if a suitable leaving group (e.g., halogen) is present on the cyclobutane, nucleophilic substitution with aminomethyl derivatives (like aminomethyl magnesium bromide) can be employed.

Key Reaction Conditions and Catalysts

Step Reagents Catalysts Conditions Yield/Selectivity Notes
[2 + 2] Photocycloaddition Alkene + Alkyne CuI (copper(I) iodide) UV light (254 nm), 0-45°C High regio- and stereoselectivity
Alkylation of Cyclobutane Propargyl bromide Potassium carbonate Room temperature, inert atmosphere Good yield of alkyne-functionalized intermediate
Oxidation to Ketone KMnO₄ or O₃ - Mild conditions, controlled temperature Selective oxidation to but-3-yn-1-one
Reductive Amination Formaldehyde + NaBH₃CN - Room temperature, slightly acidic pH Efficient formation of aminomethyl group

Research Findings and Data Summary

Reference Key Findings Relevance to Synthesis
Multi-step synthesis from unsaturated keto compounds Demonstrates feasibility of constructing complex cyclobutane derivatives
Reactions under Strecker synthesis conditions Highlights alternative amino group introduction methods
Amide and carbamate derivatives synthesis Provides insight into functional group transformations
Recent advances in cyclobutane synthesis via olefin [2 + 2] reactions Confirms the utility of photocycloaddition in constructing the core structure

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation Products: Corresponding oxides and ketones.

    Reduction Products: Reduced forms of the compound, such as alcohols.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the but-3-yn-1-one moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclobutane Cores

1-[cis-3-(Hydroxymethyl)cyclobutyl]uracil (13a)
  • Structure : Cyclobutyl ring with hydroxymethyl and uracil substituents.
  • Synthesis: Produced via Mitsunobu reaction of trans-alcohol 15 with 3-benzoyluracil, followed by deprotection .
  • Key Differences : Replaces the alkyne-ketone with a uracil heterocycle, altering biological targeting (e.g., antiviral applications).
  • Applications : Intermediate in nucleoside analog synthesis.
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine Hydrochloride
  • Structure : Cyclobutyl ring linked to a 4-chlorophenyl group and a methylbutylamine chain .
  • Key Differences : Chlorophenyl group enhances lipophilicity, favoring CNS penetration. The amine group is protonated, improving solubility for pharmaceutical formulations.
  • Applications : Intermediate in sibutramine (appetite suppressant) synthesis .
2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride
  • Structure: Cyclobutyl aminomethyl group connected to a carboxylic acid .
  • Key Differences : Carboxylic acid replaces the alkyne-ketone, enabling salt formation (e.g., hydrochloride) and peptide conjugation.
  • Applications: Potential use in prodrug design or as a chiral building block.

Functional Group Analogues

Gabapentin (1-(Aminomethyl)cyclohexane Acetic Acid)
  • Structure: Cyclohexane core with aminomethyl and acetic acid groups .
  • Key Differences : Larger cyclohexane ring reduces ring strain compared to cyclobutane. The acetic acid group enhances GABAergic activity.
  • Applications : Anticonvulsant and neuropathic pain relief.
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol
  • Structure: Cyclobutanol with extended aminobutyl chain .
  • Key Differences : Hydroxyl group increases polarity, while the secondary amine enables crosslinking or chelation.
  • Applications : Candidate for metal-organic frameworks or polymer synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Primary Applications
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one C₉H₁₂N₂O 164.21 Alkyne, ketone, aminomethyl Not available Covalent inhibitors, click chemistry
1-[cis-3-(Hydroxymethyl)cyclobutyl]uracil C₉H₁₁N₂O₃ 213.20 Hydroxymethyl, uracil Not available Antiviral intermediates
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl C₁₅H₂₁ClN·HCl 294.25 Chlorophenyl, tertiary amine 84484-78-6 Sibutramine synthesis
2-[1-(Aminomethyl)cyclobutyl]acetic Acid HCl C₇H₁₄ClNO₂ 179.65 Carboxylic acid, aminomethyl 223425-82-9 Peptide/prodrug intermediates
Gabapentin C₉H₁₇NO₂ 171.24 Cyclohexane, acetic acid 60142-96-3 Anticonvulsant therapy

Research Findings and Key Insights

  • Reactivity : The alkyne-ketone in the target compound enables regioselective reactions (e.g., Huisgen cycloaddition) compared to hydroxyl or chlorophenyl substituents in analogues .
  • Pharmacokinetics : Chlorophenyl-containing analogues (e.g., ) exhibit higher logP values, suggesting improved blood-brain barrier penetration relative to polar derivatives like gabapentin .
  • Synthetic Utility: Mitsunobu reactions () and deprotection strategies are common for cyclobutane derivatives, but the alkyne-ketone moiety requires specialized handling under inert conditions .

Biological Activity

1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one is a compound of interest in medicinal chemistry due to its unique structural features, including a cyclobutane ring and an alkyne functional group. This compound has been studied for its potential biological activities and therapeutic applications. Understanding its biological activity involves examining its interactions with various biological targets, mechanisms of action, and possible pharmacological effects.

Structural Characteristics

The structure of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one can be summarized as follows:

Feature Description
Chemical Formula C8H13NO
Structural Components Cyclobutane ring, alkyne functional group, aminomethyl group
Potential Activities Anti-inflammatory, neuroprotective, enzyme inhibition

The presence of the aminomethyl group suggests potential for hydrogen bonding and interaction with various receptors or enzymes, which may contribute to its biological effects.

The biological activity of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Similar compounds have shown affinity for such targets.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially modulating pathways related to inflammation or neuroprotection.
  • Oxidative Stress Modulation : Compounds with similar structures have been noted to influence oxidative stress responses, which could be relevant in neurodegenerative diseases.

In Vitro Studies

Research has indicated that compounds structurally similar to 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one exhibit various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .
  • Neuroprotective Properties : The compound's ability to modulate neurotransmitter systems could provide neuroprotective effects against conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of cyclobutane derivatives, it was found that certain structural modifications enhanced their efficacy as iNOS inhibitors. The study highlighted the importance of the cyclobutane ring in mediating these effects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of aminomethylated cyclobutane derivatives. The results indicated that these compounds could effectively reduce oxidative stress and improve neuronal survival in vitro.

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